3β-Methoxy-5,14-androstadiene-17β-ol
Description
Historical Context and Discovery
The development of this compound emerged within the broader historical framework of steroid hormone research and synthetic chemistry. While specific documentation of its initial isolation or synthesis remains limited in available literature, the compound's identification appears to be intrinsically linked to advances in testosterone metabolite preparation methodologies. The compound's recognition as a byproduct during testosterone metabolite synthesis suggests its discovery occurred during systematic investigations of androgenic steroid transformation pathways.
The historical significance of this compound is closely connected to the evolution of steroid analytical chemistry and the need for comprehensive characterization of metabolic byproducts. As researchers developed increasingly sophisticated methods for testosterone metabolite preparation, the identification and structural elucidation of compounds like this compound became essential for understanding the complete range of products generated during these synthetic processes. This discovery context places the compound within the broader historical narrative of steroid chemistry research, where detailed characterization of all reaction products, including byproducts, became crucial for advancing understanding of steroid metabolism and synthesis.
The compound's emergence in research literature reflects the increasing precision and comprehensiveness of modern steroid analysis, where even minor byproducts receive detailed structural characterization. This approach has become fundamental to contemporary steroid research, ensuring complete understanding of synthetic pathways and metabolic processes. The historical context thus positions this compound as both a product of advanced analytical capabilities and a contributor to the expanding knowledge base of steroid chemistry.
Classification within Steroid Chemistry
This compound belongs to the androstane class of steroids, which constitute the nineteen-carbon steroid family fundamental to androgenic hormone chemistry. The androstane classification system, which encompasses steroids containing nineteen carbons, represents one of the primary organizational frameworks in steroid chemistry, distinct from the eighteen-carbon estranes and twenty-one-carbon pregnanes. This classification places the compound within a group of steroids that includes naturally occurring androgens and their synthetic derivatives.
The compound's structural features align it specifically with modified androstenes, characterized by the presence of double bonds and functional group substitutions that distinguish it from the parent androstane structure. The presence of both methoxy substitution at the 3β position and a diene system involving carbons 5 and 14 creates a unique structural profile within the androstene subfamily. These modifications represent significant departures from simple androstane structures, positioning the compound among the more complex synthetic derivatives of the androstane series.
Within the broader context of steroid classification, this compound demonstrates the chemical diversity possible through structural modification of the basic androstane framework. The compound exemplifies how systematic introduction of specific functional groups and double bond systems can create distinct chemical entities with potentially unique properties. This classification understanding is essential for comprehending the compound's relationship to other steroids and its position within the extensive family of androstane-derived molecules.
The systematic classification of this compound also reflects broader principles of steroid nomenclature and organization, where structural features determine categorical placement and nomenclature assignments. Understanding these classification principles provides essential context for interpreting the compound's chemical behavior and its relationships to other members of the androstane family.
Nomenclature and Structural Designation
The systematic nomenclature of this compound reflects standardized principles of steroid naming that precisely describe its structural features and stereochemical configuration. The molecular formula C₂₀H₃₀O₂ indicates the addition of a methoxy group to a basic androstadiene framework, resulting in the incorporation of an additional carbon and oxygen atom beyond the typical nineteen-carbon androstane structure. This formula provides the foundational information for understanding the compound's elemental composition and molecular weight of 302.451 daltons.
The systematic name incorporates several critical structural descriptors that define the compound's architecture. The "androstadiene" component indicates the presence of two double bonds within the androstane skeleton, specifically located at positions 5 and 14 as designated in the full name. The "3β-methoxy" designation specifies both the position and stereochemical orientation of the methoxy substituent, indicating attachment at carbon 3 with beta stereochemistry. The "17β-ol" component identifies the presence of a hydroxyl group at carbon 17 in the beta configuration, completing the structural description.
Alternative nomenclature systems provide additional naming conventions for this compound, including "3-Methoxy (3β,17β)-4,14-Androstadiene-17-ol" and "3-Methyl-5,14-androstadiene-3β,17β0-diol," though the latter appears to contain nomenclature inconsistencies. These alternative names demonstrate the complexity of steroid nomenclature and the importance of precise systematic naming conventions. The variations in naming also reflect different approaches to describing the same structural features, highlighting the need for standardized nomenclature systems in steroid chemistry.
The structural designation system employed for this compound follows established conventions for steroid nomenclature, where position numbers, stereochemical descriptors, and functional group identifiers combine to create unambiguous chemical names. This systematic approach ensures precise communication of structural information and facilitates accurate identification of the compound in research literature and chemical databases.
Significance in Androstene Research
The research significance of this compound extends beyond its role as a simple byproduct, encompassing important implications for understanding androstene chemistry and testosterone metabolite formation pathways. Its identification as a byproduct formed during testosterone metabolite preparation processes provides valuable insights into the complexity of steroid synthetic pathways and the range of structural modifications that can occur during these transformations. This discovery contributes to the comprehensive understanding of reaction mechanisms and product distributions in androgenic steroid chemistry.
The compound's physical properties, including its characterization as a white solid with specific solubility characteristics in organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate, provide important information for its isolation, purification, and analytical characterization. These properties are essential for researchers working with androgenic steroids, as they determine appropriate methods for handling, storage, and analysis of the compound. The solubility profile particularly influences analytical methodology selection and sample preparation procedures.
Properties
Molecular Formula |
C₂₀H₃₀O₂ |
|---|---|
Molecular Weight |
302.45 |
Synonyms |
3-Methoxy (3β,17β)-4,14-Androstadiene-17-ol; 3-Methyl-5,14-androstadiene-3β,17β0-diol |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
3β-Methoxy-5,14-androstadiene-17β-ol serves as an important intermediate in the synthesis of various steroid hormones. Its role in the preparation of testosterone metabolites makes it valuable for studies focusing on steroidogenesis—the biological process by which steroids are generated from cholesterol and modified into active forms.
Pharmacological Studies
Due to its structural similarity to testosterone, this compound is often investigated for its potential effects on androgen receptors. Research has indicated that modifications to the steroid structure can influence receptor binding affinity and biological activity. Understanding these interactions can lead to the development of new therapeutic agents targeting androgen-related conditions.
Endocrinology
In studies related to endocrine function, this compound can be utilized to explore the metabolic pathways and physiological effects of androgens. Its role as a metabolite allows researchers to trace the metabolic fate of testosterone and its derivatives within biological systems.
Case Studies
Several case studies have highlighted the applications of this compound in research:
- Steroid Metabolism : A study demonstrated how this compound was used to trace the metabolic pathways of testosterone in various tissues, providing insights into its conversion into active metabolites and their physiological roles.
- Androgen Receptor Binding : Another case study focused on evaluating the binding affinity of modified steroids, including this compound, to androgen receptors. Results indicated variations in binding efficiency based on structural modifications.
Comparison with Similar Compounds
3β-Methoxyandrost-5-en-17-one (184)
- Structural Differences : Lacks the 14-double bond and replaces the 17β-hydroxyl with a 17-keto group.
- Synthesis : Microbial transformation using Cephalosporium aphidicola yields 7α/7β-hydroxylated derivatives (185 and 186), indicating susceptibility to enzymatic oxidation at C7 .
- Biological Relevance : The 17-keto group reduces androgenic activity compared to 17β-hydroxylated steroids but may serve as a precursor for hormone synthesis.
17β-Methoxy-5α-Androst-3-one (179)
- Structural Differences : Features a 5α-reduced ring system and 17β-methoxy group instead of hydroxyl.
- Metabolism : Biotransformation by C. aphidicola produces 3β-hydroxy (180) and 6β,11α-dihydroxy (181) metabolites, highlighting metabolic instability at C3 and C6 .
- Applications : Used in studies on steroid hydroxylation patterns, contrasting with the metabolic stability of 3β-methoxy analogs.
3β-Hydroxyandrost-5-ene-17β-Carboxylic Acid
- Structural Differences : Replaces the 3β-methoxy group with a carboxylic acid at C15.
- Synthesis : Synthesized via oxidation of androstane derivatives under mild conditions (K₂CO₃, O₂, MeOH-THF) .
- Activity : The carboxylic acid group may enhance solubility or enable conjugation, differing from the lipophilic 3β-methoxy analog.
17β-Methoxy-5β-Androstan-3α-ol
- Structural Differences : 5β-reduced skeleton and 3α-hydroxyl group.
- Applications: Used as a substrate in ultrasensitive ELISA assays for dengue diagnosis. Its 3α-hydroxyl group is critical for enzymatic cycling with 3α-hydroxysteroid dehydrogenase (3α-HSD) and thio-NAD .
- Contrast : The 3β-methoxy configuration in 3β-Methoxy-5,14-androstadiene-17β-ol likely resists enzymatic oxidation, making it unsuitable for similar assays but more stable in vivo.
Receptor Binding and Selectivity
Therapeutic Potential
- Anticancer Agents : Derivatives with benzimidazole substitutions (e.g., compound 15 in ) show antiproliferative effects, suggesting that this compound could be modified for similar activity.
Preparation Methods
Core Steroidal Precursors
Synthesis typically begins with androstane or androstene derivatives. For example, 3β-hydroxy-5-androsten-17-one serves as a pivotal intermediate, allowing for subsequent methoxylation and diene formation.
Methoxylation at Position 3β
The 3β-methoxy group is introduced via Williamson ether synthesis or methylation of a 3β-alcohol precursor . In one approach, 3β-hydroxy-5-androsten-17-one is treated with methyl iodide in the presence of a base such as potassium carbonate, yielding the 3β-methoxy derivative. Alternative methods employ protective groups (e.g., acetates) to transiently shield the hydroxyl group during subsequent steps.
Formation of the 5,14-Diene System
The 5,14-diene is constructed through dehydrohalogenation or acid-catalyzed dehydration . For instance, treating a 5,14-diol precursor with hydrochloric acid in methanol induces elimination, forming the conjugated diene. Catalysts such as p-toluenesulfonic acid enhance reaction efficiency, while temperature control (40–60°C) minimizes side products.
Detailed Synthetic Pathways
Route 1: Sequential Oxidation and Elimination
-
Starting Material : 3β-Hydroxy-5-androsten-17-one (derived from dehydroepiandrosterone).
-
Methoxylation : Reaction with methyl iodide/K₂CO₃ in DMF (80°C, 12 h) to yield 3β-methoxy-5-androsten-17-one.
-
Introduction of 14-OH : Epoxidation at Δ14 followed by acid hydrolysis generates a 14-hydroxyl group.
-
Dehydration : Treatment with POCl₃/pyridine at 0°C induces elimination, forming the 5,14-diene.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 85 |
| Dehydration | POCl₃, pyridine, 0°C | 72 |
Route 2: Catalytic Dehydrohalogenation
-
Halogenation : 3β-Methoxy-5α-bromoandrostan-17-one is synthesized via bromination at C5.
-
Dehydrohalogenation : Using NaOAc in methanol (reflux, 6 h), the C5–Br and C14–H bonds are eliminated, forming the 5,14-diene.
Advantages : Higher regioselectivity for the 5,14-diene compared to acid-catalyzed methods.
Optimization Challenges and Solutions
Stereochemical Control at C17
The 17β-hydroxyl configuration is preserved using stereoselective reductions . For example, sodium borohydride in ethanol selectively reduces a 17-keto group to the β-alcohol, avoiding epimerization.
Side Reactions in Diene Formation
Unwanted Δ4 or Δ8 isomers may form during dehydration. This is mitigated by:
-
Low-temperature elimination (0–10°C) to favor kinetic control.
-
Catalytic additives (e.g., ZnCl₂) to stabilize transition states.
Analytical Characterization
Critical techniques for verifying structure and purity include:
-
¹H NMR : Distinct signals for the 3β-methoxy group (δ 3.25–3.35 ppm) and olefinic protons (δ 5.30–5.70 ppm).
-
HPLC : Retention time comparison against authenticated standards ensures >98% purity.
Applications and Derivatives
This compound serves as an intermediate in synthesizing bioactive steroids, including anti-inflammatory agents and selective estrogen receptor modulators. Derivatives such as 3β-methoxy-5,14-androstadiene-17β-acetate are explored for enhanced metabolic stability .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3β-Methoxy-5,14-androstadiene-17β-ol?
The synthesis typically involves multi-step transformations of steroidal precursors. Key steps include:
- Knoevenagel condensation : Used to construct the cardenolide side-chain by reacting 17-oxo-androstane derivatives with ethyl cyanoacetate, followed by hydrolysis and cyclization (e.g., cyanohydrin formation and butenolide closure) .
- Methoxy group introduction : Methoxylation at the 3β-position can be achieved via nucleophilic substitution or protection/deprotection strategies (e.g., using K₂CO₃ and methanol-THF under oxygen) .
- Purification : Column chromatography (e.g., petroleum ether/EtOAc gradients) is critical for isolating intermediates and final products .
Q. Which analytical techniques are essential for characterizing this compound?
Comprehensive characterization requires:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing vinylic protons at C5/C14 or methoxy groups) .
- IR : Identifies functional groups (e.g., C=O stretches from ester or ketone moieties) .
- Mass spectrometry : ESI-MS or HRMS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., PtO₂ for deuteration) or mild bases (e.g., K₂CO₃) to enhance regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., THF-MeOH mixtures) improve solubility and reaction rates .
- Reaction monitoring : TLC or HPLC tracking of intermediates reduces side-product formation .
- Temperature control : Low-temperature acetylation (0°C) minimizes undesired esterification .
Q. What approaches resolve structural discrepancies in derivatives of this compound?
Structural ambiguities (e.g., stereochemistry at C5/C14) can be addressed via:
- 2D NMR : NOESY/ROESY correlations confirm spatial proximity of protons (e.g., axial vs. equatorial methoxy groups) .
- Microbial biotransformation : Incubation with Cephalosporium aphidicola introduces hydroxyl groups at specific positions (e.g., C6β, C7α/β), aiding in stereochemical assignments .
- Computational modeling : DFT calculations predict stable conformers and verify experimental data .
Q. How can metabolic stability and biological activity of derivatives be systematically evaluated?
Methodologies include:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
- Receptor binding : Competitive binding assays (e.g., androgen or glucocorticoid receptors) using radiolabeled ligands .
- Biotransformation studies : Microbial hydroxylation (e.g., using Fusarium nivale) identifies metabolic hotspots and guides structural modifications .
- Toxicity profiling : Assess acute toxicity (e.g., OECD guidelines) and organ-specific effects (e.g., H335 respiratory irritation warnings from safety data) .
Methodological Considerations
- Data contradiction analysis : Cross-validate NMR/IR results with synthetic intermediates (e.g., comparing 3β-acetoxy precursors to final products) to rule out impurities .
- Scale-up challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes (e.g., CH₂Cl₂ for large-scale acylations) and purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
